Cas no 942884-17-5 (1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)

1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- 1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
- 1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
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- インチ: 1S/C24H29N3O/c1-16(2)12-13-26-21-11-6-5-10-20(21)25-24(26)19-14-22(28)27(15-19)23-17(3)8-7-9-18(23)4/h5-11,16,19H,12-15H2,1-4H3
- InChIKey: OQJFPMYOCQQQAL-UHFFFAOYSA-N
- ほほえんだ: N1(C2=C(C)C=CC=C2C)CC(C2N(CCC(C)C)C3=CC=CC=C3N=2)CC1=O
1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3362-1620-4mg |
1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
942884-17-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3362-1620-10μmol |
1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
942884-17-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3362-1620-20μmol |
1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
942884-17-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3362-1620-2μmol |
1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
942884-17-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3362-1620-30mg |
1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
942884-17-5 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3362-1620-1mg |
1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
942884-17-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3362-1620-20mg |
1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
942884-17-5 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3362-1620-2mg |
1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
942884-17-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3362-1620-3mg |
1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
942884-17-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3362-1620-10mg |
1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
942884-17-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-oneに関する追加情報
1-(2,6-Dimethylphenyl)-4-1-(3-Methylbutyl)-1H-1,3-Benzodiazol-2-ylpyrrolidin-2-one: A Comprehensive Overview
The compound 1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one (CAS No. 942884-17-5) is a highly specialized entity in the field of organic chemistry, with significant potential in pharmaceutical and biotechnological applications. This compound belongs to a class of molecules that combine benzodiazole derivatives with pyrrolidinone, creating a unique structural framework that offers both stability and functional diversity.
Recent studies have highlighted the importance of 1H-1,3-benzodiazoles as key intermediates in drug discovery due to their ability to form stable heterocycles with diverse biological activities. The integration of a pyrrolidinone ring further enhances the molecular complexity, potentially leading to improved pharmacokinetic properties and enhanced bioavailability. This structural combination makes 1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one a promising candidate for exploring novel therapeutic agents.
The substitution pattern in this compound is particularly noteworthy. The 2,6-dimethylphenyl group attached to the benzodiazole moiety introduces steric bulk and electronic effects that can influence both synthesis and biological interactions. Similarly, the 3-methylbutyl group at position 4 of the pyrrolidinone ring contributes to the molecule's hydrophobicity, which may play a critical role in determining its solubility and interaction with biological membranes.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of such complex molecules. The use of transition metal catalysts and microwave-assisted synthesis techniques has significantly improved the yield and reproducibility of this compound, making it more accessible for research purposes. These methodologies not only reduce the environmental footprint but also accelerate the drug discovery process by minimizing reaction times.
From a biological perspective, pyrrolidinones have been extensively studied for their potential as inhibitors in various disease pathways. The presence of the benzodiazole ring adds an additional layer of complexity, potentially offering new avenues for targeting enzymes, receptors, and other biomolecules. This dual-ring system may also facilitate the design of molecules with high selectivity and reduced off-target effects, which are critical attributes in drug development.
Emerging research has also explored the photoreactivity of benzodiazole derivatives, particularly in the context of photochemical therapy. The conjugated system within the benzodiazole moiety can undergo various photoreactions, including [2+2] cycloadditions and excited-state electron transfer processes. These properties may be exploitable in developing light-activated drugs or imaging agents, further expanding the potential applications of this compound.
Moreover, the methyl substituents on both the benzene ring and the butyl group have been shown to influence the molecule's pharmacokinetic profile. The 2,6-dimethylphenyl group may enhance lipophilicity, potentially improving absorption, while the 3-methylbutyl group could affect metabolic stability by influencing enzyme interactions. Understanding these effects is crucial for optimizing drug candidates and predicting in vivo behavior.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on leveraging computational chemistry tools to predict the biological activity of such compounds. Techniques like quantum mechanics modeling and machine learning algorithms are being employed to identify potential binding sites and predict outcomes in preclinical models. These approaches not only accelerate discovery but also reduce reliance on traditional, time-consuming experimental methods.
Finally, the exploration of biodegradable derivatives has opened new possibilities for environmentally friendly applications. By modifying the substituents on the benzodiazole and pyrrolidinone rings, researchers can create molecules that degrade under specific conditions, reducing their persistence in the environment. This is particularly relevant in the development of biocompatible materials and sustainable pharmaceuticals.
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